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molecular formula C11H17N3O2 B8373812 4-(2-Morpholinoethoxy)pyridin-2-amine

4-(2-Morpholinoethoxy)pyridin-2-amine

Cat. No. B8373812
M. Wt: 223.27 g/mol
InChI Key: RWGVAUJAGXRGRF-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

2-Morpholinoethanol (2.2 g, 16.8 mmol) was treated with sodium (116 mg, 5.0 mmol) in a sealed tube and stirred at ambient temperature until homogeneous. 4-Chloropyridin-2-amine (1.1 g, 8.9 mmol) was added and reaction heated to 145° C. and stirred in sealed tube for 10 hours. The mixture was cooled to ambient temperature before diluting with ethyl acetate and water. After separation of layers, the aqueous was extracted twice more with ethyl acetate. Concentration of the reaction mixture afforded a viscous oil which was purified on a Biotage 40+ Silica column, eluting with 10% methanol/dichloromethane, to give 4-(2-morpholinoethoxy)pyridin-2-amine as a viscous oil which solidified upon further drying under high vacuum (1.4 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][OH:9])[CH2:3][CH2:2]1.[Na].Cl[C:12]1[CH:17]=[CH:16][N:15]=[C:14]([NH2:18])[CH:13]=1>C(OCC)(=O)C.O>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:12]2[CH:17]=[CH:16][N:15]=[C:14]([NH2:18])[CH:13]=2)[CH2:3][CH2:2]1 |^1:9|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
O1CCN(CC1)CCO
Name
Quantity
116 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature until homogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
heated to 145° C.
STIRRING
Type
STIRRING
Details
stirred in sealed tube for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
After separation of layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted twice more with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Concentration of the reaction mixture afforded a viscous oil which
CUSTOM
Type
CUSTOM
Details
was purified on a Biotage 40+ Silica column
WASH
Type
WASH
Details
eluting with 10% methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCOC1=CC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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